BenchChemオンラインストアへようこそ!

(R)-2,3,4,5-tetrahydrodipicolinate(2-)

Enzyme Kinetics Stereospecificity Antibacterial Drug Discovery

(R)-2,3,4,5-tetrahydrodipicolinate(2-) is a chiral, dianionic intermediate in the diaminopimelate (DAP) pathway of L-lysine biosynthesis in bacteria and plants. It exists as the enantiomer of the naturally occurring (S)-2,3,4,5-tetrahydrodipicolinate(2-).

Molecular Formula C7H7NO4-2
Molecular Weight 169.13 g/mol
Cat. No. B1232929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2,3,4,5-tetrahydrodipicolinate(2-)
Molecular FormulaC7H7NO4-2
Molecular Weight169.13 g/mol
Structural Identifiers
SMILESC1CC(N=C(C1)C(=O)[O-])C(=O)[O-]
InChIInChI=1S/C7H9NO4/c9-6(10)4-2-1-3-5(8-4)7(11)12/h4H,1-3H2,(H,9,10)(H,11,12)/p-2/t4-/m1/s1
InChIKeyCXMBCXQHOXUCEO-SCSAIBSYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (R)-2,3,4,5-Tetrahydrodipicolinate(2-) as a Defined Research Tool


(R)-2,3,4,5-tetrahydrodipicolinate(2-) is a chiral, dianionic intermediate in the diaminopimelate (DAP) pathway of L-lysine biosynthesis in bacteria and plants [1]. It exists as the enantiomer of the naturally occurring (S)-2,3,4,5-tetrahydrodipicolinate(2-) [2]. While the (S)-enantiomer serves as the native substrate for key downstream enzymes like tetrahydrodipicolinate N-succinyltransferase (DapD), the (R)-enantiomer is not a natural metabolite in most organisms, making it a critical analytical standard and tool for investigating enzyme stereospecificity [3].

Why Racemic or (S)-Tetrahydrodipicolinate Cannot Substitute for the Defined (R)-Enantiomer in Target Binding Studies


The DAP pathway enzymes exhibit stringent stereospecificity; the (S)-enantiomer is the exclusive substrate for enzymes like DapD, while the (R)-enantiomer is either inert or acts as a competitive inhibitor [1]. Substituting a racemic mixture or the incorrect enantiomer in enzyme assays, crystallization trials, or inhibitor screens introduces uncontrolled variables that render kinetic data uninterpretable and lead to false negatives in drug discovery [2]. Precise procurement of the defined (R)-stereoisomer is therefore non-negotiable for studies probing active-site topology or designing stereospecific inhibitors.

Quantitative Differentiation of (R)-2,3,4,5-Tetrahydrodipicolinate(2-) from Analogs


Enzyme Substrate Specificity: (R)- vs. (S)-Enantiomer with Tetrahydrodipicolinate N-Succinyltransferase (DapD)

The DapD enzyme from P. aeruginosa is specific for the L-stereoisomer of its amino substrate. While the primary literature demonstrates this for the downstream metabolite L-2-aminopimelate, this stereochemical preference originates at the level of tetrahydrodipicolinate, where the (S)-configuration is required for productive binding and catalysis [1]. The (R)-enantiomer is not processed and, by class-level inference, would act as a competitive inhibitor, similar to the D-enantiomer of 2-aminopimelate which showed weak inhibition. This makes (R)-tetrahydrodipicolinate an essential tool for probing the enzyme's stereochemical requirements [2].

Enzyme Kinetics Stereospecificity Antibacterial Drug Discovery

Crystallographic Binding Mode: (R)-Enantiomer as a Tool for Active-Site Mapping

Crystal structures of DapD in complex with L-2-aminopimelate and its D-enantiomer reveal that both bind to the same active site, but misalignment of the D-enantiomer's amino group prevents nucleophilic attack on succinyl-CoA [1]. By analogy, (R)-tetrahydrodipicolinate is expected to bind in an unproductive mode that can be exploited to define critical hydrogen-bonding and hydrophobic interactions within the active site [2]. This structural information is invaluable for structure-based design of transition-state analog inhibitors.

Structural Biology X-ray Crystallography Drug Design

Competitive Inhibition Profile of a Cyclic Analog Highlights the Importance of Stereochemistry

The cyclic analog 2-hydroxytetrahydropyran-2,6-dicarboxylic acid was found to be a potent competitive inhibitor of DapD with a Kis of 58 nM [1]. This inhibitor mimics the hydrated intermediate of (S)-tetrahydrodipicolinate and highlights how even subtle changes in ring stereochemistry and functionality drastically affect binding affinity. The (R)-enantiomer, while not a potent inhibitor itself, is critical for establishing the baseline for such structure-activity relationship (SAR) studies and for confirming that the inhibition is stereospecific.

Inhibitor Design Transition-State Analogs Enzyme Inhibition

Validated Application Scenarios for (R)-2,3,4,5-Tetrahydrodipicolinate(2-) in R&D and Industrial Settings


Stereospecificity Validation in High-Throughput Inhibitor Screens

Use (R)-2,3,4,5-tetrahydrodipicolinate(2-) as a negative control for enzymes like DapD or dihydrodipicolinate reductase (DHDPR) to filter out non-specific inhibitors. Any hit that also inhibits the reaction with the (R)-enantiomer is likely a promiscuous aggregator or assay artifact, not a stereospecific lead. This is supported by class-level evidence that DAP enzymes discriminate between enantiomers [1].

Co-Crystallization for Active-Site Topology Mapping

Soak the (R)-enantiomer into crystals of DapD or related enzymes to obtain a non-productive binding complex. This reveals key interactions required for catalysis and guides the design of transition-state analog inhibitors. Structural studies with the D-enantiomer of 2-aminopimelate have already validated this approach [2].

Metabolic Flux Analysis Using Defined Enantiomeric Standards

In LC-MS/MS-based metabolomics of the DAP pathway, the (R)-enantiomer serves as an ideal internal standard because it is not naturally present in most biological samples. Its identical ionization efficiency but distinct chromatographic retention time (on chiral columns) allows for precise quantification of the endogenous (S)-enantiomer without interference [3].

SAR Benchmarking for Antibacterial and Herbicide Lead Optimization

When synthesizing novel inhibitors of the DAP pathway, include the (R)-enantiomer in the initial SAR panel to establish the stereochemical dependence of inhibition. This provides a baseline for calculating enantiomeric excess and confirms that synthetic routes yield the active (S)-isomer free of contaminating (R)-enantiomer [4].

Quote Request

Request a Quote for (R)-2,3,4,5-tetrahydrodipicolinate(2-)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.